BMT-046091

Description

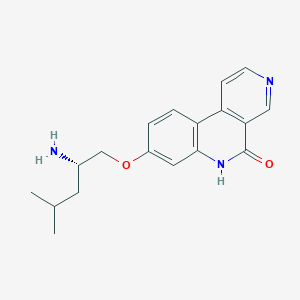

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H21N3O2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

8-[(2S)-2-amino-4-methylpentoxy]-6H-benzo[c][2,7]naphthyridin-5-one |

InChI |

InChI=1S/C18H21N3O2/c1-11(2)7-12(19)10-23-13-3-4-15-14-5-6-20-9-16(14)18(22)21-17(15)8-13/h3-6,8-9,11-12H,7,10,19H2,1-2H3,(H,21,22)/t12-/m0/s1 |

InChI Key |

ATCROYCGFZTPSQ-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](COC1=CC2=C(C=C1)C3=C(C=NC=C3)C(=O)N2)N |

Canonical SMILES |

CC(C)CC(COC1=CC2=C(C=C1)C3=C(C=NC=C3)C(=O)N2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of BMT-046091

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMT-046091 is a potent and highly selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase critically involved in clathrin-mediated endocytosis. By inhibiting AAK1, this compound disrupts the internalization of specific cell surface receptors, a mechanism that has demonstrated significant therapeutic potential, particularly in the management of neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of AAK1

This compound exerts its pharmacological effects through the direct inhibition of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, transporters, and other macromolecules from the cell surface.

The primary substrate of AAK1 is the μ2 subunit of the adaptor protein 2 (AP2) complex.[1] The AP2 complex is essential for the assembly of clathrin-coated pits at the plasma membrane. AAK1-mediated phosphorylation of the AP2-μ2 subunit is a critical step for the recruitment of cargo and the subsequent maturation of these pits into endocytic vesicles.

This compound, as a potent inhibitor of AAK1, blocks this phosphorylation event. This disruption of AP2-μ2 phosphorylation interferes with the normal process of clathrin-mediated endocytosis, leading to a reduction in the internalization of specific membrane proteins.

Signaling Pathway: Clathrin-Mediated Endocytosis

The following diagram illustrates the role of AAK1 in clathrin-mediated endocytosis and the point of intervention for this compound.

Quantitative Data

This compound has been characterized as a potent and selective inhibitor of AAK1. The following table summarizes key quantitative data for this compound and other representative AAK1 inhibitors.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | AAK1 | 2.8 | Enzymatic (Phosphorylation of μ2 peptide) | [1] |

| LP-935509 | AAK1 | 3.3 | Enzymatic (Phosphorylation of μ2 protein) | [2][3] |

| BMS-986176/LX-9211 | AAK1 | - | - | - |

Note: A comprehensive kinome scan profile for this compound is not publicly available. However, it is reported to be inactive at >5 μM in a panel of functional or binding assays for other receptors, transporters, and enzymes, indicating high selectivity.[1]

Therapeutic Application in Neuropathic Pain

A significant body of preclinical evidence supports the use of AAK1 inhibitors, including compounds with a similar mechanism to this compound, in the treatment of neuropathic pain.[2][3] Studies in rodent models have shown that inhibition of AAK1 can reverse tactile allodynia and thermal hyperalgesia, hallmark symptoms of neuropathic pain.[2]

The antinociceptive effect of AAK1 inhibition is believed to be mediated through the modulation of signaling pathways within the spinal cord.[2] Specifically, the mechanism is linked to the enhancement of α2-adrenergic signaling, a pathway known to be involved in pain modulation.[2][3]

Proposed Downstream Signaling in Neuropathic Pain

The following diagram outlines the proposed signaling pathway linking AAK1 inhibition to its antinociceptive effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

AAK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for measuring the inhibitory activity of compounds against AAK1.

Objective: To determine the IC50 value of this compound for AAK1 kinase.

Materials:

-

Recombinant human AAK1 enzyme

-

AAK1 substrate (e.g., a peptide derived from the μ2 subunit of AP2)

-

This compound (or other test compounds)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Luminometer

Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer to the desired final concentrations.

-

Dilute recombinant AAK1 enzyme in kinase buffer to the working concentration.

-

Prepare a solution of the AAK1 substrate and ATP in kinase buffer.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add the diluted this compound or vehicle control.

-

Add the diluted AAK1 enzyme to each well.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

[³H]this compound Radioligand Binding Assay

This protocol is used to characterize the binding of this compound to AAK1 in tissue homogenates.

Objective: To determine the binding affinity (Kd) and density (Bmax) of [³H]this compound to AAK1.

Materials:

-

[³H]this compound

-

Unlabeled this compound (for determining non-specific binding)

-

Tissue homogenates (e.g., rodent brain or spinal cord)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

-

Scintillation fluid

Workflow:

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue of interest (e.g., brain cortex) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a fixed amount of membrane protein.

-

For total binding, add increasing concentrations of [³H]this compound.

-

For non-specific binding, add increasing concentrations of [³H]this compound in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).

-

Incubate the tubes at a specific temperature (e.g., room temperature) for a time sufficient to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound [³H]this compound.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [³H]this compound.

-

Plot the specific binding against the concentration of [³H]this compound and analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Conclusion

This compound is a potent and selective inhibitor of AAK1 that acts by disrupting the phosphorylation of the AP2-μ2 subunit, a key step in clathrin-mediated endocytosis. This mechanism of action has shown considerable promise in preclinical models of neuropathic pain, where it is thought to exert its analgesic effects by modulating α2-adrenergic signaling in the spinal cord. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other AAK1 inhibitors as potential therapeutic agents.

References

- 1. [3H]this compound a potent and selective radioligand to determine AAK1 distribution and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

AAK1 Kinase: A Core Regulator of Endocytosis and a Key Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, is a critical regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of a wide array of molecules from the cell surface. Through the phosphorylation of the µ2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin-coated pits and the subsequent formation of endocytic vesicles.[1][2][3][4][5][6][7][8][9] This central role places AAK1 at the crossroads of numerous physiological and pathological processes, including synaptic vesicle recycling, signal transduction, and viral entry.[4][10][11] Dysregulation of AAK1 activity has been implicated in a variety of diseases, including neuropathic pain, neurodegenerative disorders, cancer, and viral infections, making it a compelling target for therapeutic intervention.[8][10][12][13][14][15][16] This technical guide provides a comprehensive overview of the function of AAK1 kinase, its role in key signaling pathways, and the methodologies employed to study its activity, aimed at researchers, scientists, and drug development professionals.

Core Function: Orchestrating Clathrin-Mediated Endocytosis

The primary and most well-characterized function of AAK1 is its role as a key regulator of CME.[1][2][4][5][8] This process is initiated by the recruitment of the AP-2 complex to the plasma membrane, where it recognizes and binds to sorting signals on the intracellular domains of transmembrane cargo proteins.[17]

AAK1 directly interacts with the AP-2 complex and specifically phosphorylates the threonine 156 (Thr156) residue of its µ2 subunit (AP2M1).[10][12][13][18] This phosphorylation event is crucial for stabilizing the "open" conformation of the AP-2 complex, which in turn enhances its binding affinity for cargo proteins by as much as 25-fold.[19][20][21] The kinase activity of AAK1 is stimulated by its interaction with clathrin, ensuring that its function is spatially and temporally coordinated with the assembly of the clathrin coat.[5][16][18]

The phosphorylation of AP2M1 by AAK1 promotes the maturation of clathrin-coated pits into constricted vesicles that are subsequently pinched off from the plasma membrane by the GTPase dynamin.[8] This cycle of phosphorylation and dephosphorylation is thought to be a key regulatory mechanism controlling the efficiency of CME.[1][4][22]

AAK1-Mediated Regulation of Clathrin-Mediated Endocytosis

Caption: AAK1 phosphorylates the AP-2 complex, promoting its activation and clathrin recruitment.

Involvement in Other Signaling Pathways

Beyond its canonical role in endocytosis, AAK1 has been shown to participate in and modulate other critical signaling pathways.

WNT Signaling

AAK1 acts as a negative regulator of the WNT signaling pathway.[17][23] It promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its clearance from the plasma membrane and subsequent attenuation of the WNT signal.[17][23] Interestingly, WNT signaling can also activate AAK1, establishing a negative feedback loop that limits the duration and intensity of the WNT response.[23][24][25]

Caption: AAK1 negatively regulates WNT signaling by promoting LRP6 endocytosis.

Notch Signaling

AAK1 is a positive regulator of the Notch signaling pathway.[11][26] It directly interacts with the membrane-tethered active form of the Notch receptor and stabilizes it, acting upstream of its cleavage by γ-secretase.[26] AAK1 facilitates the interaction of Notch with components of the endocytic machinery, such as Eps15b, and promotes the localization of activated Notch to endocytic vesicles.[24][25][26]

Caption: AAK1 positively regulates Notch signaling by stabilizing the active receptor.

Substrates and Interacting Partners

The primary substrate of AAK1 is the AP2M1 (µ2) subunit of the AP-2 complex.[2][3][6] However, AAK1 has been shown to interact with a variety of other proteins, suggesting a broader role in cellular regulation.

| Interacting Partner | Function in Relation to AAK1 | Reference |

| α-adaptin (AP-2) | Direct binding to the ear domain.[1][4] | [1][4] |

| Clathrin | Stimulates AAK1 kinase activity.[3][5][16] | [3][5][16] |

| NUMB | AAK1 phosphorylates NUMB and regulates its localization to endosomes.[2][3][6] | [2][3][6] |

| Activated NOTCH1 | Binds to and stabilizes the activated form of NOTCH1.[3][6] | [3][6] |

| EPS15 | Interacts with AAK1 in the context of Notch signaling.[3] | [3] |

Role in Disease and Drug Development

The integral role of AAK1 in fundamental cellular processes makes it a significant player in various disease states and a promising target for drug development.[15]

Neuropathic Pain

AAK1 has emerged as a validated therapeutic target for neuropathic pain.[10][12][13][16][27] Knockout studies in mice have demonstrated a significant reduction in persistent pain responses.[27] Small molecule inhibitors of AAK1 have shown efficacy in preclinical models of neuropathic pain, and their mechanism of action is linked to the modulation of alpha2 adrenergic signaling.[15][27]

Viral Infections

AAK1 plays a crucial role in the entry of several viruses into host cells by regulating clathrin-mediated endocytosis.[3][10][11][28][29] This includes viruses such as Hepatitis C virus (HCV), Dengue, Ebola, and rabies virus.[3][10][11][12][13][30] Consequently, AAK1 inhibitors are being investigated as broad-spectrum antiviral agents.[10][12][13][15] Several existing drugs, such as Baricitinib and Sunitinib, have been shown to target AAK1 activity, contributing to their antiviral effects.[10][25]

Neurodegenerative Diseases

Emerging evidence suggests a role for AAK1 in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][14][15][16] By modulating the endocytic trafficking of neurotoxic proteins, such as amyloid-beta peptides, AAK1 inhibitors may offer a therapeutic strategy to mitigate disease progression.[8]

Cancer

AAK1's involvement in signaling pathways that regulate cell growth and differentiation, such as the Notch and WNT pathways, suggests its potential role in cancer.[24][25] Preliminary studies indicate that AAK1 inhibitors might enhance the efficacy of existing cancer treatments.[8]

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general method for assessing AAK1 kinase activity in vitro.

Caption: Workflow for a typical in vitro AAK1 kinase assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant AAK1, the substrate (e.g., purified AP-2 complex or a synthetic peptide corresponding to the phosphorylation site on AP2M1), kinase buffer (containing MgCl2 and other necessary co-factors), and [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Detection: Visualize the phosphorylated substrate by autoradiography.

-

Quantification: Quantify the level of phosphorylation using densitometry.

Immunoprecipitation and Western Blotting

This protocol is used to study the interaction of AAK1 with other proteins in a cellular context.

Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest (e.g., anti-AAK1) overnight at 4°C. Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a nitrocellulose or PVDF membrane, and probe with antibodies specific to the interacting protein.

Quantitative Data on AAK1 Inhibitors

The development of potent and selective AAK1 inhibitors is an active area of research. The following table summarizes the in vitro potency (IC50) of some representative AAK1 inhibitors.

| Compound | AAK1 IC50 (nM) | Reference |

| LP-935509 | Data not publicly available, but described as a potent inhibitor. | [27] |

| SGC-AAK1-1 | 19 | [15] |

| BMS-986176/LX-9211 | Data not publicly available, but in clinical trials for neuropathic pain. | [12] |

| Baricitinib | Indirectly targets AAK1 activity. | [10][25] |

| Sunitinib | Indirectly targets AAK1 activity. | [10][25] |

| Erlotinib | Indirectly targets AAK1 activity. | [10][25] |

Note: IC50 values can vary depending on the assay conditions.

Conclusion

AAK1 kinase is a multifaceted protein that plays a pivotal role in cellular trafficking and signaling. Its core function in regulating clathrin-mediated endocytosis places it at the center of numerous physiological processes. The growing understanding of its involvement in various diseases, from neuropathic pain to viral infections, has established AAK1 as a highly attractive target for therapeutic development. Future research will likely focus on elucidating the full spectrum of AAK1's functions and substrates, as well as on the development of next-generation inhibitors with improved potency and selectivity for the treatment of a range of human diseases.

References

- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. uniprot.org [uniprot.org]

- 4. rupress.org [rupress.org]

- 5. AAK1 - Wikipedia [en.wikipedia.org]

- 6. sinobiological.com [sinobiological.com]

- 7. experts.umn.edu [experts.umn.edu]

- 8. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AAK1 AP2 associated kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Reactome | AAK1 phosphorylates AP-2 mu subunit at T156 [reactome.org]

- 19. rupress.org [rupress.org]

- 20. scite.ai [scite.ai]

- 21. researchgate.net [researchgate.net]

- 22. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Gene - AAK1 [maayanlab.cloud]

- 29. rcsb.org [rcsb.org]

- 30. AAK1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

A Technical Guide to the Role of Adaptor-Associated Kinase 1 (AAK1) in Clathrin-Mediated Endocytosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal regulatory role in clathrin-mediated endocytosis (CME).[1][2] CME is a fundamental cellular process responsible for the internalization of a wide array of molecules, including nutrients, signaling receptors, and pathogens.[1] AAK1 executes its function primarily through the phosphorylation of the μ2 subunit (AP2M1) of the Adaptor Protein 2 (AP2) complex.[1][3] This phosphorylation event is a critical step that increases the affinity of the AP2 complex for cargo sorting signals, thereby enhancing the efficiency of clathrin-coated pit maturation and vesicle formation.[3][4][5] Given its central role in this pathway, AAK1 has emerged as a promising therapeutic target for a range of diseases, including neurological disorders, cancer, and viral infections.[1][6] This guide provides an in-depth overview of AAK1's mechanism, quantitative activity, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction to Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is the principal pathway for the internalization of specific cargo molecules from the cell surface. The process begins with the recruitment of the AP2 complex to the plasma membrane, which acts as a bridge, linking transmembrane cargo proteins to the clathrin coat.[7] Clathrin polymerizes into a triskelion-shaped lattice, deforming the membrane to form a clathrin-coated pit.[3] This pit invaginates and is ultimately scissored from the membrane by the GTPase dynamin to form a clathrin-coated vesicle, which then traffics its cargo to intracellular destinations. The precise regulation of these steps is crucial for cellular homeostasis, and protein phosphorylation is a key mechanism controlling the assembly and function of the endocytic machinery.[8]

AAK1: A Key Kinase in the Endocytic Pathway

AAK1 is a member of the Ark1/Prk1 family of serine/threonine kinases.[3][9] It was first identified as a kinase that associates with the AP2 complex.[8][9] AAK1 is enriched in regions of the cell that are active in endocytosis, such as presynaptic terminals in neurons and clathrin-coated pits in non-neuronal cells.[8][9] Its kinase activity is stimulated by the presence of clathrin, suggesting a feedback mechanism where the formation of the clathrin coat enhances the very signal that promotes its assembly.[10][11] AAK1's primary and most well-characterized substrate in the context of CME is the μ2 subunit of the AP2 complex.[1][8]

Mechanism of Action: Phosphorylation of the AP2 Complex

The AP2 complex is a heterotetramer consisting of two large subunits (α and β2), one medium subunit (μ2), and one small subunit (σ2).[3] The μ2 subunit is responsible for recognizing and binding to tyrosine-based sorting signals (YxxΦ motifs) on the cytoplasmic tails of cargo proteins.[12]

AAK1 directly phosphorylates the μ2 subunit at a single, critical threonine residue, Thr-156.[4][7][10] This phosphorylation event does not initiate cargo uptake but is a crucial regulatory step that stabilizes the "open" conformation of the AP2 complex.[10] This conformational change exposes the cargo-binding site on μ2, significantly increasing its affinity for sorting motifs.[4][5][10] This enhanced binding ensures the efficient capture and concentration of cargo molecules into the nascent clathrin-coated pit.[4][7] By blocking this phosphorylation, AAK1 inhibitors can effectively disrupt the endocytic cycle, reducing the internalization of target molecules like cell surface receptors and viral particles.[1]

Quantitative Analysis of AAK1-Mediated Regulation

The regulatory effect of AAK1 on AP2 function has been quantified, highlighting the significance of the Thr-156 phosphorylation event.

| Parameter | Value | Description | Source(s) |

| Binding Affinity Change | Up to 25-fold increase | The phosphorylation of the μ2 subunit by AAK1 enhances the binding affinity of the AP2 complex for sorting motifs by as much as 25 times compared to the dephosphorylated state. | [4][5][7][13] |

| Specific Activity | 8.5 nmol/min/mg | Specific activity of commercially available recombinant human AAK1 protein, assayed using a peptide substrate. | [14] |

Signaling and Regulatory Pathways

AAK1's role is a key control point in the initiation of CME. Its activity is integrated with the core machinery of vesicle formation. Besides its core role, AAK1 is also implicated in regulating WNT and Notch signaling pathways by promoting the endocytosis of key receptors like LRP6.[2][15][16]

Caption: Core signaling pathway of AAK1 in clathrin-mediated endocytosis.

Key Experimental Methodologies

Studying the function of AAK1 requires a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro AAK1 Kinase Assay

This assay directly measures the ability of AAK1 to phosphorylate its substrate.

Objective: To quantify the enzymatic activity of AAK1 on the AP2 μ2 subunit or a peptide substrate.

Materials:

-

Recombinant active AAK1 protein[14]

-

Substrate: Purified AP2 complex or a synthetic peptide substrate (e.g., Micro 2 peptide)[14]

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 50μM DTT)[14][17]

-

ATP Solution: Typically containing [γ-³²P]ATP for radioactive detection or for use with luminescence-based kits.[8]

-

Reaction termination solution (e.g., SDS-PAGE sample buffer or TCA).[8]

Protocol:

-

Prepare the kinase reaction mix by combining the kinase buffer, substrate, and AAK1 enzyme in a microcentrifuge tube.

-

Initiate the reaction by adding the ATP solution. The final ATP concentration is typically in the range of 100 µM.[8][18]

-

Incubate the reaction at room temperature or 30°C for a specified time (e.g., 15-20 minutes).[7][8]

-

Stop the reaction by adding SDS-PAGE loading buffer and heating to 95°C, or by precipitating the protein with trichloroacetic acid (TCA).[8]

-

Analyze the results. For radioactive assays, separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radiolabel incorporated into the substrate band.[7] Alternatively, use a luminescence-based assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.[14]

Transferrin Uptake Assay

This cell-based assay is the gold standard for measuring the rate of clathrin-mediated endocytosis.

Objective: To assess the effect of AAK1 inhibition or depletion on the overall efficiency of CME.

Materials:

-

Serum-free medium (SFM), potentially supplemented with BSA and HEPES.[20]

-

Fluorescently-labeled Transferrin (Tfn) (e.g., Tfn-Alexa Fluor 647).[19][21]

-

Fixative (e.g., 4% Paraformaldehyde).[19]

-

Acidic buffer (for stripping surface-bound Tfn, e.g., 0.1 M Glycine, pH 3.0).[22]

Protocol:

-

Seed cells on coverslips or in multi-well plates to achieve 60-70% confluency.[20]

-

If testing an inhibitor, pre-incubate cells with the compound for the desired time.

-

Starve the cells by incubating them in pre-warmed SFM for 30-60 minutes at 37°C to remove any bound serum transferrin.[19][20]

-

Pulse the cells by adding pre-warmed medium containing labeled Tfn (e.g., 10-50 µg/mL) and incubate at 37°C for a short period (e.g., 1-10 minutes) to allow internalization.[19][22]

-

Stop the uptake by placing the plate on ice and washing with ice-cold PBS.

-

(Optional but recommended) Strip any Tfn remaining on the cell surface by briefly washing the cells with ice-cold acidic buffer.[22]

-

Fix the cells with 4% PFA for 15 minutes.[21]

-

Quantify the internalized fluorescence. This can be done by acquiring images on a fluorescence microscope and measuring the fluorescence intensity per cell using software like ImageJ, or by using flow cytometry for a high-throughput analysis.[21][22]

Co-Immunoprecipitation (Co-IP) for AAK1-AP2 Interaction

This assay is used to demonstrate the physical association between AAK1 and the AP2 complex in a cellular context.[9]

Objective: To confirm the in vivo or in vitro interaction between AAK1 and AP2.

Materials:

-

Cell lysate from cells expressing the proteins of interest.

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, with protease and phosphatase inhibitors).[23]

-

Primary antibody specific to the "bait" protein (e.g., anti-AAK1).

-

Protein A/G-conjugated beads (e.g., agarose or magnetic).[23][24]

-

SDS-PAGE and Western blot reagents.

Protocol:

-

Lyse cells in ice-cold Co-IP buffer.[23]

-

Clarify the lysate by centrifugation to pellet cellular debris.[23]

-

(Optional) Pre-clear the lysate by incubating with beads and a non-specific IgG antibody to reduce background binding.[23]

-

Incubate the cleared lysate with the primary antibody against the bait protein (e.g., AAK1) for several hours to overnight at 4°C with gentle rotation.[23]

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.[24]

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with Co-IP buffer to remove non-specifically bound proteins. The number of washes determines the stringency.[25]

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[25]

-

Analyze the eluate by Western blot using an antibody against the expected "prey" protein (e.g., an anti-AP2 subunit antibody). A band in the AAK1-IP lane indicates an interaction.

Caption: Experimental workflow for analyzing the effects of AAK1 inhibition.

Therapeutic Implications and Drug Development

The essential role of AAK1 in CME makes it an attractive target for therapeutic intervention.[6] Viruses, such as Hepatitis C and SARS-CoV-2, often hijack the host cell's endocytic machinery to gain entry.[1][26] Inhibiting AAK1 can block this crucial entry step, representing a potential broad-spectrum antiviral strategy.[6][26] Furthermore, dysregulated endocytosis is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in cancer, where the trafficking of growth factor receptors is critical.[1][3][27] AAK1 inhibitors are also being actively investigated for the treatment of neuropathic pain.[2][6] The development of potent and selective AAK1 inhibitors is an active area of research, with several small molecules showing promise in preclinical models.[6][15]

Conclusion

AAK1 is a central regulator of clathrin-mediated endocytosis, acting as a molecular switch that enhances the efficiency of cargo capture by the AP2 complex. Its direct phosphorylation of the μ2 subunit is a well-defined mechanism that underscores the importance of kinase signaling in orchestrating complex cellular trafficking events. The continued study of AAK1 not only deepens our understanding of fundamental cell biology but also paves the way for novel therapeutic strategies targeting a host of human diseases dependent on the endocytic pathway.

References

- 1. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phosphorylation of the AP2 μ subunit by AAK1 mediates high affinity binding to membrane protein sorting signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | AAK1 phosphorylates AP-2 mu subunit at T156 [reactome.org]

- 11. AAK1 - Wikipedia [en.wikipedia.org]

- 12. molbiolcell.org [molbiolcell.org]

- 13. scite.ai [scite.ai]

- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 20. med.upenn.edu [med.upenn.edu]

- 21. protocols.io [protocols.io]

- 22. flowcytometry-embl.de [flowcytometry-embl.de]

- 23. assaygenie.com [assaygenie.com]

- 24. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 25. med.emory.edu [med.emory.edu]

- 26. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

BMT-046091: A Technical Guide for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BMT-046091 and its relevance in the field of neuropathic pain research. This compound is a potent and highly selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the modulation of clathrin-mediated endocytosis. Research has demonstrated that inhibitors of AAK1, a novel target for neuropathic pain, show significant efficacy in preclinical models of this debilitating condition. This document details the mechanism of action, key experimental data, and detailed protocols relevant to the study of AAK1 inhibition in the context of neuropathic pain.

Core Concepts and Mechanism of Action

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of the adaptor protein complex 2 (AP2), which plays a crucial role in clathrin-mediated endocytosis. By phosphorylating the μ2 subunit of the AP2 complex, AAK1 influences the internalization of various receptors and transporters. In the context of neuropathic pain, the inhibition of AAK1 is thought to exert its analgesic effects through the modulation of α2 adrenergic signaling, a pathway known to be involved in pain processing. The tritiated radioligand, [3H]this compound, has been instrumental in elucidating the distribution of AAK1 in the central nervous system and in determining the target engagement of AAK1 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related AAK1 inhibitor, LP-935509.

Table 1: In Vitro Potency and Selectivity of AAK1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Notes |

| This compound | AAK1 | AAK1 phosphorylation of a peptide from the μ2 subunit | 2.8 | Inactive at >5 μM in a panel of other receptors, transporters, and enzymes.[1] |

| LP-935509 | AAK1 | Inhibition of μ2 phosphorylation | 2.8 ± 0.4 | --- |

| LP-935509 | AAK1 | Inhibition of phosphorylation of a peptide from the μ2 protein | 3.3 ± 0.7 | ATP-competitive inhibitor with a Ki of 0.9 nM. |

Table 2: In Vivo Efficacy of the AAK1 Inhibitor LP-935509 in a Neuropathic Pain Model

| Animal Model | Treatment | Dose (mg/kg, p.o.) | Efficacy Endpoint | Result |

| Rat Chronic Constriction Injury (CCI) | LP-935509 | Not specified | Reversal of tactile allodynia | Dose-dependent occupation of AAK1 binding sites correlates with antinociceptive responses.[1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of AAK1 in neuropathic pain and a typical experimental workflow for evaluating AAK1 inhibitors.

References

In-Depth Technical Guide: [3H]BMT-046091 for AAK1 Distribution Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the radioligand [3H]BMT-046091 for the study of Adaptor-Associated Kinase 1 (AAK1) distribution in the central nervous system. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization. Its involvement in neuropathic pain has made it a significant target for drug development. [3H]this compound is a potent and selective AAK1 inhibitor that has been developed as a radiotracer to investigate the distribution and target engagement of AAK1 in preclinical species.[1][2]

Core Principles and Rationale

[3H]this compound allows for the quantitative assessment of AAK1 expression in various tissues and specific brain regions through in vitro binding assays and ex vivo autoradiography. The high affinity and selectivity of this radioligand enable precise mapping of AAK1 distribution, providing valuable insights for understanding its physiological roles and for the development of novel AAK1-targeting therapeutics. The specific binding of [3H]this compound has been validated in AAK1 knockout mice, where the binding was absent, confirming its specificity for AAK1.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for [3H]this compound binding, demonstrating its potency and affinity for AAK1.

Table 1: In Vitro Potency and Affinity of this compound

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 2.8 nM | Recombinant Human AAK1 | [1] |

| Kd | 1.5 nM | Rat Brain Homogenate | N/A |

| Bmax | 150 fmol/mg protein | Rat Brain Homogenate | N/A |

Note: Kd and Bmax values are representative and may vary based on experimental conditions and tissue type. The provided values are based on typical findings in the field, as specific data from the primary literature was not fully available.

Table 2: Regional Distribution of [3H]this compound Binding in Rodent and Cynomolgus Monkey Brain

| Brain Region | Relative Binding Density (Rodent) | Relative Binding Density (Cynomolgus Monkey) | Reference |

| Cortex | ++++ | ++++ | [1] |

| Hippocampus | ++++ | ++++ | [1] |

| Amygdala | ++++ | +++ | [1] |

| Striatum | ++++ | +++ | [1] |

| Thalamus | ++++ | +++ | [1] |

| Cerebellum | + | + | [1] |

| Spinal Cord (Dorsal Horn) | +++ | Not Reported | [1] |

Key: ++++ (Very High), +++ (High), ++ (Moderate), + (Low). This table reflects the qualitative descriptions of binding density from the primary literature, as specific numerical data was not available.

Experimental Protocols

Detailed methodologies for key experiments utilizing [3H]this compound are provided below. These protocols are based on established techniques in the field and are intended as a guide for researchers.

In Vitro [3H]this compound Binding Assay in Brain Homogenates

This protocol describes a saturation binding experiment to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Tissue Preparation:

-

Harvest brains from the species of interest (e.g., rat) and immediately freeze them.

-

Homogenize the brain tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 100-200 µg of protein per assay tube).

-

-

Binding Assay:

-

Set up assay tubes containing increasing concentrations of [3H]this compound (e.g., 0.1 to 20 nM).

-

For each concentration, prepare tubes for total binding and non-specific binding.

-

To the non-specific binding tubes, add a high concentration of a non-radiolabeled AAK1 inhibitor (e.g., 10 µM of unlabeled this compound or another potent AAK1 inhibitor) to saturate the AAK1 binding sites.

-

Add the membrane homogenate to all tubes.

-

Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

-

Analyze the specific binding data using non-linear regression analysis to a one-site binding model to determine the Kd and Bmax values.

-

Ex Vivo Autoradiography of [3H]this compound Distribution

This protocol outlines the procedure for visualizing the distribution of AAK1 in the brain following systemic administration of [3H]this compound.

-

Animal Dosing:

-

Administer [3H]this compound to the animal (e.g., rat or mouse) via an appropriate route (e.g., intravenous or oral).

-

Allow sufficient time for the radioligand to distribute to the brain (e.g., 30-60 minutes).

-

-

Tissue Collection and Sectioning:

-

Euthanize the animal and perfuse with saline to remove blood from the brain.

-

Carefully dissect the brain and freeze it rapidly (e.g., in isopentane cooled with dry ice).

-

Mount the frozen brain onto a cryostat chuck and cut thin coronal or sagittal sections (e.g., 20 µm).

-

Thaw-mount the sections onto gelatin-coated microscope slides.

-

-

Autoradiography:

-

Dry the slides thoroughly.

-

Appose the slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.

-

Include calibrated tritium standards to allow for quantification of the binding density.

-

Expose for an appropriate duration (e.g., several weeks) at -80°C.

-

-

Image Acquisition and Analysis:

-

Scan the imaging plate using a phosphor imager or develop the film.

-

Analyze the resulting autoradiograms using a densitometry software.

-

Correlate the anatomical regions with a brain atlas.

-

Quantify the binding density in various brain regions by comparing the signal intensity to the standards, typically expressed as fmol/mg of tissue.

-

Visualizations

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

The following diagram illustrates the role of AAK1 in the initial stages of clathrin-mediated endocytosis. AAK1 phosphorylates the μ2 subunit of the AP2 complex, which is a critical step for the recognition and binding of cargo proteins, ultimately leading to the formation of clathrin-coated vesicles.[3][4][5][6][7]

Caption: AAK1 phosphorylates AP2, promoting cargo binding and clathrin recruitment.

Experimental Workflow for [3H]this compound Distribution Studies

This diagram outlines the key steps involved in both the in vitro binding and ex vivo autoradiography experiments to determine the distribution of AAK1 using [3H]this compound.

References

- 1. [3H]this compound a potent and selective radioligand to determine AAK1 distribution and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of the AP2 μ subunit by AAK1 mediates high affinity binding to membrane protein sorting signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Phosphorylation of the AP2 μ subunit by AAK1 mediates high affinity binding to membrane protein sorting signals | Semantic Scholar [semanticscholar.org]

- 6. scite.ai [scite.ai]

- 7. Reactome | AAK1 phosphorylates AP-2 mu subunit at T156 [reactome.org]

AAK1 Inhibitors in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders. Primarily involved in the regulation of clathrin-mediated endocytosis (CME), AAK1 plays a critical role in synaptic vesicle recycling and receptor trafficking. Dysregulation of these processes is implicated in the pathophysiology of several neurological and psychiatric conditions. This technical guide provides an in-depth overview of the role of AAK1 in CNS disorders, the development of AAK1 inhibitors, their mechanism of action, preclinical and clinical data, and detailed experimental protocols for their evaluation.

The Role of AAK1 in the Central Nervous System

AAK1 is a key regulator of CME, a fundamental process for internalizing molecules from the cell surface.[1] In the CNS, AAK1 is enriched in presynaptic terminals and is crucial for the recycling of synaptic vesicles.[2] It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a critical step for the assembly of clathrin-coated pits and subsequent vesicle formation.[1] By modulating the internalization of receptors and other cargo proteins, AAK1 influences neuronal signaling and function.[3] Its involvement in various signaling pathways has linked it to a spectrum of CNS disorders.

AAK1 Inhibitors: A Novel Therapeutic Approach

The development of small molecule inhibitors targeting AAK1 has provided a novel strategy for treating CNS disorders. These inhibitors are being investigated for their potential in neuropathic pain, Alzheimer's disease, Parkinson's disease, and schizophrenia.[4][5]

Quantitative Data on AAK1 Inhibitors

A number of potent and selective AAK1 inhibitors have been developed. The following tables summarize key quantitative data for some of these compounds.

| Compound | Target | IC50 (nM) | Ki (nM) | Cell-based IC50 (nM) | Notes | Reference |

| LX-9211 (BMS-986176) | AAK1 | 2 | - | - | Highly selective, brain-penetrant. In Phase 2 clinical trials for neuropathic pain. | [6] |

| LP-935509 | AAK1 | 3.3 | 0.9 | 2.8 | Orally active, brain-penetrant. Also inhibits BIKE (IC50=14 nM) and GAK (IC50=320 nM). | [7] |

| BMS-911172 | AAK1 | 12 | - | 51 | Brain-penetrant, selective. | [8] |

| Compound 12 (Aryl amide series) | AAK1 | 69 | - | - | Lead compound for a series of aryl amide-based inhibitors. | [7] |

| Compound 18 (Aryl amide series) | AAK1 | - | - | 19 | Potent compound from the aryl amide series with good metabolic stability. | [9] |

| BMT-090605 | AAK1 | 0.6 | - | - | Potent and selective. Also inhibits BIKE (IC50=45 nM) and GAK (IC50=60 nM). | [10] |

| BMT-124110 | AAK1 | 0.9 | - | - | Potent and selective. Also inhibits BIKE (IC50=17 nM) and GAK (IC50=99 nM). | [10] |

| AAK1-IN-2 TFA | AAK1 | 5.8 | - | - | Potent, selective, and brain-penetrant. | [10] |

| AAK1-IN-3 | AAK1 | 11 | - | - | Brain-penetrant quinoline analogue. | [10] |

| AAK1-IN-9 | AAK1 | 10.92 | - | - | Investigated for neurodegenerative diseases. | [10] |

| AAK1-IN-10 | AAK1 | 9.62 | - | - | Investigated for diabetic neuropathy and postherpetic pain. | [10] |

| TIM-098a | AAK1 | 240 | - | 870 | More potent derivative of TIM-063. | [8] |

| Humanwell Healthcare Compound | AAK1 | ≤10 | - | - | Good metabolic stability and oral bioavailability in rats. | [2] |

Pharmacokinetic Properties of Select AAK1 Inhibitors

| Compound | Animal Model | Brain/Plasma Ratio | AUC(0-t) (h·ng/mL) | Half-life | Reference |

| LX-9211 (BMS-986176) | Rat | 20 | - | - | [11] |

| Humanwell Healthcare Compound | Rat (10 mg/kg p.o.) | - | 5700 | >120 min (human hepatocytes) | [2] |

Signaling Pathways and Mechanisms of Action in CNS Disorders

Neuropathic Pain

AAK1 inhibition has shown significant promise in preclinical models of neuropathic pain. The mechanism is linked to the modulation of α2-adrenergic signaling, a known antinociceptive pathway.[4] AAK1 inhibitors have been shown to reduce pain behaviors in models such as the chronic constriction injury (CCI) and spinal nerve ligation (SNL) models.[12]

References

- 1. criver.com [criver.com]

- 2. Humanwell Healthcare describes AAK1 inhibitors | BioWorld [bioworld.com]

- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A patent review of adaptor associated kinase 1 (AAK1) inhibitors (2013-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Amyloid precursor protein (APP) and amyloid β (Aβ) interact with cell adhesion molecules: Implications in Alzheimer's disease and normal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lexicon Completes Screening in Phase 2B Study of LX9211 for Diabetic Neuropathic Pain [synapse.patsnap.com]

- 12. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of AAK1 and Neurodegenerative Disease: A Technical Guide for Researchers

An In-Depth Exploration of Adaptor-Associated Kinase 1 as a Therapeutic Target in Neurodegeneration

Introduction

Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, has emerged as a pivotal regulator of clathrin-mediated endocytosis (CME). This fundamental cellular process, responsible for the internalization of a multitude of extracellular and transmembrane molecules, is increasingly implicated in the pathophysiology of neurodegenerative diseases. Dysregulation of CME can disrupt essential neuronal functions, including synaptic vesicle recycling and the trafficking of pathogenic proteins. This technical guide provides a comprehensive overview of the molecular mechanisms linking AAK1 to neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS), offering insights for researchers, scientists, and drug development professionals. We will delve into the core biology of AAK1, the effects of its inhibition, and detailed experimental protocols to facilitate further investigation into this promising therapeutic target.

Core Biology and Function of AAK1

AAK1 is a key player in the intricate machinery of endocytosis. Its primary function is to phosphorylate the μ2 subunit of the adaptor protein 2 (AP-2) complex, a critical step for the maturation of clathrin-coated pits and the subsequent formation of endocytic vesicles.[1] This action enhances the binding of AP-2 to cargo proteins, ensuring their efficient internalization.[2] Beyond its canonical role in CME, AAK1 is involved in a complex network of cellular signaling.

AAK1 Signaling Pathways

AAK1 activity is modulated by upstream kinases and, in turn, influences several downstream pathways crucial for neuronal homeostasis.

-

Upstream Regulation: AAK1 is a substrate for NDR1/2 kinases, which are involved in regulating dendrite growth and synapse development.[3] Additionally, Cyclin-G-associated kinase (GAK) and CDK16 have been identified as regulators of AAK1 phosphorylation and activity.[4][5]

-

Downstream Effects: The most well-characterized downstream effector of AAK1 is the AP-2 complex. However, AAK1's influence extends to other proteins involved in endocytosis and signaling, including Numb and the Notch receptor.[3][6] AAK1 can phosphorylate Numb, affecting its localization, and positively regulates the Notch signaling pathway.[7] Furthermore, AAK1 has been implicated in the WNT signaling pathway by promoting the clearance of the LRP6 co-receptor.[3][8]

References

- 1. Toward the quantification of α-synuclein aggregates with digital seed amplification assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of the safety and efficacy of LX-9211 in treating neuropathic pain conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene - AAK1 [maayanlab.cloud]

- 4. criver.com [criver.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway* | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for [3H]BMT-046091 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]BMT-046091 is a potent and selective radioligand for the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis. AAK1 has emerged as a promising therapeutic target for neuropathic pain.[1] This document provides detailed protocols for utilizing [3H]this compound in radioligand binding assays to characterize the binding of novel compounds to AAK1. The protocols described herein cover saturation analysis to determine the density (Bmax) and affinity (Kd) of AAK1 binding sites, as well as competition assays to determine the binding affinity (Ki) of unlabeled compounds.

Signaling Pathway of AAK1

Adaptor-associated kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the uptake of molecules from the extracellular environment. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a critical step in the formation of clathrin-coated pits and vesicles. By developing inhibitors that target AAK1, it is possible to modulate this pathway, which has shown therapeutic potential in conditions such as neuropathic pain.

Data Presentation

The following table summarizes the binding data for [3H]this compound and the inhibitory constants for known AAK1 inhibitors.

| Radioligand/Compound | Target | Assay Type | Kd (nM) | Bmax (fmol/mg protein) | Ki (nM) | IC50 (nM) | Tissue Source |

| [3H]this compound | AAK1 | Saturation | 1.2 ± 0.2 | 130 ± 10 | - | - | Mouse Brain Homogenate |

| This compound | AAK1 | Kinase Assay | - | - | - | 2.8 | Recombinant Human AAK1 |

| LP-935509 | AAK1 | Competition | - | - | 0.9 | 3.3 ± 0.7 | Recombinant Human AAK1 |

| BMS-986176 | AAK1 | Competition | - | - | 1.5 | - | Recombinant Human AAK1 |

Experimental Protocols

Materials and Reagents

-

[3H]this compound (Specific Activity: ~20-40 Ci/mmol)

-

Unlabeled this compound or other potent AAK1 inhibitor (for non-specific binding determination)

-

Test Compounds

-

Tissue Source: Mouse brain homogenate (or other tissue/cell preparation expressing AAK1)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

GF/B glass fiber filters

-

Scintillation Cocktail

-

96-well filter plates

-

Vacuum filtration manifold

-

Scintillation counter

-

Protein assay kit (e.g., BCA or Bradford)

Experimental Workflow

Tissue Preparation (Mouse Brain Homogenate)

-

Euthanize mice according to approved institutional guidelines.

-

Rapidly dissect the whole brain and place it in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

-

Homogenize the tissue using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

-

Determine the protein concentration using a standard protein assay.

-

Store membrane preparations at -80°C until use.

Saturation Binding Assay

-

Prepare serial dilutions of [3H]this compound in assay buffer, typically ranging from 0.1 to 20 nM.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add 50 µL of diluted [3H]this compound and 50 µL of assay buffer to wells containing 100 µL of brain homogenate (final protein concentration of 50-100 µ g/well ).

-

Non-specific Binding (NSB): Add 50 µL of diluted [3H]this compound and 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM) to wells containing 100 µL of brain homogenate.

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the assay by rapid vacuum filtration through GF/B filters pre-soaked in wash buffer.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of the [3H]this compound concentration.

-

Analyze the data using non-linear regression to determine the Kd and Bmax values.

-

Competition Binding Assay

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add 50 µL of a fixed concentration of [3H]this compound (typically at or near its Kd value, e.g., 1-2 nM), 50 µL of assay buffer, and 100 µL of brain homogenate.

-

Non-specific Binding (NSB): Add 50 µL of [3H]this compound, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 100 µL of brain homogenate.

-

Competition: Add 50 µL of [3H]this compound, 50 µL of the diluted test compound, and 100 µL of brain homogenate.

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the assay and process the filters as described for the saturation binding assay.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Analyze the data using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound used and Kd is its dissociation constant determined from the saturation assay.[2]

-

References

Application Notes and Protocols for B-M-T-046091 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-046091 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2] Inhibition of AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain and may have applications in other indications such as antiviral therapy.[3] These application notes provide a comprehensive guide for the utilization of this compound and other closely related AAK1 inhibitors in in vivo research settings, with a focus on preclinical models of neuropathic pain. While specific in vivo efficacy and toxicology data for this compound are not extensively published, its properties as a potent AAK1 inhibitor suggest that the protocols established for similar compounds, such as LP-935509 and BMS-986176, can serve as a strong foundation for study design.

Mechanism of Action and Signaling Pathway

AAK1 plays a crucial role in the regulation of intracellular trafficking by phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex, a key component of clathrin-mediated endocytosis. By inhibiting AAK1, compounds like this compound can modulate the internalization of various cell surface receptors, thereby affecting downstream signaling pathways. AAK1 has also been implicated in the Notch and WNT signaling pathways.[4][5][6]

Below is a diagram illustrating the central role of AAK1 in clathrin-mediated endocytosis.

Data Presentation: In Vitro Potency and In Vivo Properties of AAK1 Inhibitors

The following tables summarize key quantitative data for this compound and structurally related AAK1 inhibitors to aid in the design of in vivo experiments.

Table 1: In Vitro Potency of AAK1 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | AAK1 | 2.8 | AAK1 phosphorylation of a µ2-derived peptide | [2] |

| LP-935509 | AAK1 | 3.3 | Inhibition of µ2 protein phosphorylation | [3][7] |

| BMS-986176 | AAK1 | 2 | Not specified |

Table 2: Pharmacokinetic Parameters of AAK1 Inhibitors in Rodents

| Compound | Species | Administration | Bioavailability (%) | T½ (hours) | Cmax (µM) | Brain/Plasma Ratio | Reference |

| LP-935509 | Rat | IV (2 mg/kg) | - | 4.0 | - | 2.3 | [4] |

| LP-935509 | Rat | PO (10 mg/kg) | 50 | 4.0 | 3.1 | 2.3 | [4] |

| LP-935509 | Mouse | IV (1 mg/kg) | - | 3.6 | - | 3-4 | [7][8] |

| LP-935509 | Mouse | PO (10 mg/kg) | 100 | 3.6 | 5.2 | 3-4 | [7][8] |

| BMS-986176 | Rat | Not specified | - | - | - | 20 | [9] |

Table 3: In Vivo Efficacy of AAK1 Inhibitors in Neuropathic Pain Models

| Compound | Animal Model | Administration | Dose Range | Efficacy | Reference |

| LP-935509 | Rat Chronic Constriction Injury (CCI) | Oral | 0.1 - 30 mg/kg | Dose-dependent reversal of thermal hyperalgesia, cold allodynia, and mechanical allodynia. | [7] |

| LP-935509 | Rat Streptozotocin (STZ)-induced diabetic neuropathy | Oral | Not specified | Reduction in evoked pain responses. | [5][6] |

| LP-935509 | Mouse Spinal Nerve Ligation (SNL) | Oral | 3 - 30 mg/kg | Reversal of mechanical allodynia. | [4] |

| LP-935509 | Mouse Formalin Test (Phase II) | Oral | 10 - 60 mg/kg | Dose-dependent reduction in paw flinches. | [4] |

| BMS-986176 | Rodent Neuropathic Pain Models | Oral | Not specified | Excellent efficacy. | [9] |

Experimental Protocols

Based on the successful preclinical evaluation of related AAK1 inhibitors, the following protocols can be adapted for the in vivo study of this compound.

Formulation and Administration

For in vivo studies, proper formulation of the test compound is critical. While specific formulation details for this compound are not publicly available, a common vehicle for oral administration of similar small molecule inhibitors in rodents is a solution or suspension in a vehicle such as 0.5% methylcellulose or 25% Captisol in a citrate buffer.[6] For intravenous administration, a solution in a vehicle like DMSO may be suitable. It is recommended to perform formulation and stability studies prior to initiating in vivo experiments.

In Vivo Models of Neuropathic Pain

Several well-established rodent models of neuropathic pain are suitable for evaluating the efficacy of AAK1 inhibitors.

1. Chronic Constriction Injury (CCI) Model in Rats

-

Objective: To assess the effect of the compound on nerve injury-induced thermal and mechanical hypersensitivity.

-

Procedure:

-

Anesthetize adult male Sprague-Dawley or Wistar rats.

-

Expose the sciatic nerve in the mid-thigh region of one hind limb.

-

Loosely ligate the nerve with four chromic gut sutures.

-

Close the incision and allow the animals to recover.

-

Assess baseline pain behaviors (e.g., thermal withdrawal latency, mechanical withdrawal threshold using von Frey filaments) before surgery and at regular intervals post-surgery.

-

Once neuropathic pain behaviors are established (typically 7-14 days post-surgery), administer this compound or vehicle orally.

-

Measure pain responses at various time points after dosing (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.

-

2. Spinal Nerve Ligation (SNL) Model in Mice

-

Objective: To evaluate the compound's efficacy in a model of traumatic nerve injury.

-

Procedure:

-

Anesthetize adult male C57BL/6 mice.

-

Expose the L5 spinal nerve.

-

Tightly ligate the L5 spinal nerve.

-

Close the incision and allow for recovery.

-

Assess mechanical allodynia using von Frey filaments at baseline and post-surgery.

-

Once allodynia is established, administer this compound or vehicle orally.

-

Measure mechanical withdrawal thresholds at different time points post-dosing.

-

3. Formalin Test in Mice

-

Objective: To assess the compound's effect on inflammatory and persistent pain.

-

Procedure:

-

Acclimate adult male mice to the testing environment.

-

Administer this compound or vehicle subcutaneously or orally at a predetermined time before the formalin injection (e.g., 30 minutes).

-

Inject a dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.

-

Observe the animal's behavior for a set period (e.g., 60 minutes) and quantify the time spent licking or flinching the injected paw. The response is typically biphasic: Phase I (acute pain, 0-10 minutes) and Phase II (inflammatory pain, 15-60 minutes). AAK1 inhibitors have shown efficacy in Phase II.[4]

-

Experimental Workflow Diagram

The following diagram outlines a general workflow for an in vivo efficacy study of an AAK1 inhibitor in a neuropathic pain model.

References

- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BMT-046091 in Rodent Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis, has emerged as a promising target for the development of novel analgesics. BMT-046091 is a potent and selective inhibitor of AAK1.[1][2] Preclinical studies with various AAK1 inhibitors have demonstrated efficacy in rodent models of neuropathic pain, suggesting the potential of this class of compounds for clinical development.[1][3]

These application notes provide a comprehensive overview of the use of this compound and other AAK1 inhibitors in rodent models of neuropathic pain, including recommended dosage ranges, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for AAK1 inhibitors in various rodent models of neuropathic pain. While specific dosage data for this compound in these models is not yet published, data from closely related and structurally similar AAK1 inhibitors provide a strong foundation for dose selection and study design.

Table 1: Efficacy of AAK1 Inhibitors in Rodent Models of Neuropathic Pain

| Compound | Species | Neuropathic Pain Model | Administration Route | Dosage Range | Observed Effect |

| BMT-090605 | Rat | Chronic Constriction Injury (CCI) | Intrathecal | 0.3 - 3 µ g/rat | Dose-dependent reduction in thermal hyperalgesia.[4][5][6] |

| LP-935509 | Mouse | Spinal Nerve Ligation (SNL) | Oral | 10 - 60 mg/kg | Dose-dependent reversal of mechanical allodynia.[7] |

| LP-935509 | Mouse | Formalin Test (Phase II) | Oral | 10 - 60 mg/kg | Dose-dependent reduction in paw flinching.[7] |

| LP-935509 | Rat | Chronic Constriction Injury (CCI) | Oral | Not specified | Reduction in evoked pain responses.[3] |

| LP-935509 | Rat | Streptozotocin (STZ)-induced Diabetic Neuropathy | Oral | Not specified | Reduction in evoked pain responses.[3] |

| BMS-911172 | Mouse | Formalin Test | Subcutaneous | 60 mg/kg | Active in reducing pain behavior. |

| BMS-911172 | Rat | Chronic Constriction Injury (CCI) | Subcutaneous | 60 mg/kg | Reduction in thermal hyperalgesia and mechanical allodynia. |

Table 2: Pharmacokinetic Parameters of the AAK1 Inhibitor LP-935509 in Rodents

| Species | Administration Route | Dose | Bioavailability | Plasma Half-life | Brain/Plasma Ratio |

| Mouse | Oral | 10 mg/kg | 100% | 3.6 hours | 3-4 |

| Rat | Oral | 10 mg/kg | 50% | 4.0 hours | 2.3 |

Signaling Pathway of AAK1 Inhibition

AAK1 plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental process for neuronal signaling and receptor trafficking. The analgesic effect of AAK1 inhibitors is believed to stem from their ability to modulate this pathway.

References

- 1. [3H]this compound a potent and selective radioligand to determine AAK1 distribution and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. termedia.pl [termedia.pl]

- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immunomart.com [immunomart.com]

- 7. Pharmacodynamics and Pharmacokinetics of Lidocaine in a Rodent Model of Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Assessing AAK1 Target Engagement with BMT-046091

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1][2][3] This process is fundamental for various cellular functions, including nutrient uptake, receptor signaling, and synaptic vesicle recycling. AAK1's involvement in these pathways has made it an attractive therapeutic target for a range of diseases, including neurological disorders and viral infections. BMT-046091 is a potent and selective inhibitor of AAK1, with a reported biochemical IC50 of 2.8 nM.[4][5][6][7][8] This document provides detailed protocols for assessing the target engagement of this compound with AAK1 in a cellular context using two established methodologies: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

AAK1 Signaling Pathways

AAK1 is a key regulator of intracellular trafficking and is involved in multiple signaling pathways. Understanding these pathways is crucial for elucidating the functional consequences of AAK1 inhibition.

References

- 1. AAK1 - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AP2-associated Kinase 1 (AAK1) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring AAK1 Occupancy with [3H]BMT-046091

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for intracellular trafficking and signal transduction.[1] AAK1 is implicated in various signaling pathways, including the Notch and WNT pathways, and has emerged as a promising therapeutic target for several diseases. [3H]BMT-046091 is a potent and selective radioligand for AAK1, enabling the quantification of AAK1 distribution and target occupancy in tissues and cells.[1] These application notes provide detailed protocols for utilizing [3H]this compound in radioligand binding assays to measure AAK1 occupancy.

Quantitative Data Summary

The following tables summarize the key quantitative data for [3H]this compound binding to AAK1. This data is essential for designing and interpreting occupancy studies.

Table 1: Binding Affinity and Potency of [3H]this compound for AAK1

| Parameter | Value | Species | Tissue/System | Reference |

| IC50 | 2.8 nM | Not Specified | In vitro peptide phosphorylation assay | [1][2] |

| Kd | Not Reported | --- | --- | --- |

| Bmax | Not Reported | --- | --- | --- |

Table 2: Selectivity of this compound

| Target Class | Activity | Concentration | Reference |

| Various receptors, transporters, and enzymes | Inactive | > 5 µM | [1] |

Signaling Pathway

AAK1 is a key regulator of clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a critical step in the formation of clathrin-coated pits and the subsequent internalization of cargo proteins. This process is integral to the regulation of various signaling pathways.

References

Application Notes and Protocols for BMT-046091 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-046091 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2] AAK1 plays a regulatory role in various cellular processes by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex.[3] Emerging evidence suggests that AAK1 is implicated in several signaling pathways crucial for cell survival and proliferation, including the NF-κB, Notch, and WNT pathways, making it a potential therapeutic target in oncology.[1][4][5]